

structure and properties of (Rac)-D3S-001

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Compound of Interest		
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An In-depth Technical Guide on the Structure and Properties of Elisrasib (D3S-001)

This guide provides a comprehensive overview of the structure, properties, mechanism of action, and experimental evaluation of Elisrasib (D3S-001), a next-generation inhibitor of KRAS G12C. The information is intended for researchers, scientists, and professionals in the field of drug development.

Structure and Identification

Elisrasib, also known as D3S-001, is an orally bioavailable small molecule designed as a highly potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] While the query referred to "(Rac)-D3S-001," publicly available chemical information describes a specific stereoisomer, indicating that the compound used in research and clinical trials is not a racemic mixture.

Table 1: Chemical Identifiers for D3S-001



Identifier	Value	
IUPAC Name	2-[(2S)-4-[(7S)-7-[3-amino-2-fluoro-5-methyl-6- (trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro- 1,2,3,5,6,7-hexahydropyrrolizin-8- yl]methoxy]-7,8-dihydro-5H-pyrano[4,3- d]pyrimidin-4-yl]-1-(2-fluoroprop-2- enoyl)piperazin-2-yl]acetonitrile[1]	
Synonyms	Elisrasib, D3S-001, PFW9YLB86H, HY- 160023[1]	
Molecular Formula	C32H35F6N7O3[1]	
InChlKey	JOLORSRKBHXPFT-PNGHJTAWSA-N[1]	

Table 2: Physicochemical Properties of D3S-001

Property	Value	Source
Molecular Weight	679.7 g/mol	PubChem[1]
XLogP3	3.8	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	10	PubChem[1]
Rotatable Bond Count	6	PubChem[1]

Mechanism of Action

D3S-001 is a next-generation, GDP-bound conformation-selective KRAS G12C inhibitor.[3][4] KRAS mutations are key oncogenic drivers in many solid tumors.[3][5] The KRAS protein cycles between an inactive, guanosine diphosphate (GDP)-bound state ("Off") and an active, guanosine triphosphate (GTP)-bound state ("On").[3][4] The G12C mutation allows for covalent targeting of the protein.

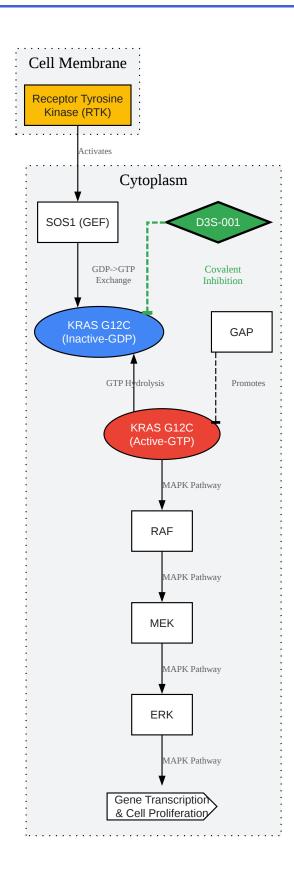






D3S-001 potently, selectively, and covalently binds to the cysteine residue of the KRAS G12C mutant protein while it is in the inactive GDP-bound state.[5][6] This action effectively "traps" the oncoprotein in its inactive form, abolishing the nucleotide cycling between the "Off" and "On" states.[6][7] A key differentiator of D3S-001 from first-generation inhibitors like sotorasib and adagrasib is its faster target engagement (TE) kinetics.[3][4] This rapid engagement allows D3S-001 to maintain inhibition even in the presence of growth factors, which can accelerate nucleotide cycling and compromise the efficacy of slower-binding inhibitors.[3][4] By blocking KRAS G12C activation, D3S-001 inhibits downstream oncogenic signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), thereby halting tumor cell proliferation, invasion, and metastasis.[1] The molecule has also demonstrated properties of central nervous system (CNS) penetration.[2][6][8]





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Caption: D3S-001 Mechanism of Action on the KRAS Signaling Pathway.



Pharmacological Properties and Efficacy

D3S-001 has demonstrated significantly improved potency and robust anti-tumor activity in both preclinical and clinical settings compared to first-generation inhibitors.

Table 3: Preclinical Potency and Target Engagement of KRAS G12C Inhibitors

Parameter	D3S-001	Sotorasib	Adagrasib	ARS-1620	ARS-853
Cellular Active KRAS IC ₅₀ (nmol/L)	0.6[3]	35[3]	78[3]	692[3]	5899[3]
Biochemical Potency (k_inact_/K_I _) (M ⁻¹ s ⁻¹)	1.58 x 10 ⁶ [9]	N/A	N/A	N/A	N/A
Target Engagement	>95% in 2h @ 5nM[9]	N/A	N/A	N/A	N/A

Table 4: Clinical Efficacy of D3S-001 (Phase 1 Trial NCT05410145)

Population	Overall Response Rate (ORR)	Disease Control Rate (DCR)
G12Ci-Inhibitor Naïve (Overall)	73.5%[7][8][10][11]	N/A
Non-Small-Cell Lung Cancer (NSCLC)	66.7%[7][11]	N/A
Colorectal Cancer (CRC)	88.9%[7][11]	N/A
Pancreatic Ductal Adenocarcinoma (PDAC)	75.0%[7][11]	N/A
G12Ci-Pretreated NSCLC	30.0%[7][8][11]	80.0%[7][8][11]

In a Phase 1 trial, D3S-001 was well-tolerated, and a maximum tolerated dose was not reached.[11] The 600 mg once-daily dose was selected for further investigation.[7][11] Grade 3



treatment-related adverse events (TRAEs) occurred in 16.7% of the G12Ci-naïve cohort and 10.0% of the pretreated cohort, with no Grade 4 or 5 TRAEs reported.[11]

Experimental Protocols

The characterization of D3S-001 involved a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

Active RAS-GTP Pull-Down Assay: This assay was used to measure the inhibition of cellular active KRAS.[3][12]

- Cell Culture and Treatment: NCI-H358 NSCLC cells, which harbor the KRAS G12C mutation, were treated with varying concentrations of KRAS G12C inhibitors for 2 hours.[3]
 [12]
- Cell Lysis: Cells were lysed to extract proteins.
- Pull-Down: Cell lysates were incubated with a substrate that specifically binds to active,
 GTP-bound RAS.
- Immunoblotting: The pulled-down proteins were separated by gel electrophoresis and transferred to a membrane. A KRAS-specific antibody was used to detect the amount of active KRAS.[3][12]
- Quantification: Chemiluminescence intensity was used to quantify the levels of active KRAS, and IC₅₀ values were calculated.[3][12]

Surface Plasmon Resonance (SPR) Binding Analysis: SPR was employed to evaluate the biochemical covalent potency (k_inact_/K_I_).[9]

- Chip Preparation: Biotinylated KRAS G12C protein was immobilized on streptavidin (SA) sensor chips.[3][12]
- Analyte Injection: A serial dilution of the test compound (e.g., D3S-001) in a running buffer was injected over the chip surface at a constant flow rate.[3][12]
- Data Collection: The binding (association) and subsequent release (dissociation) of the compound were monitored in real-time by detecting changes in the refractive index at the







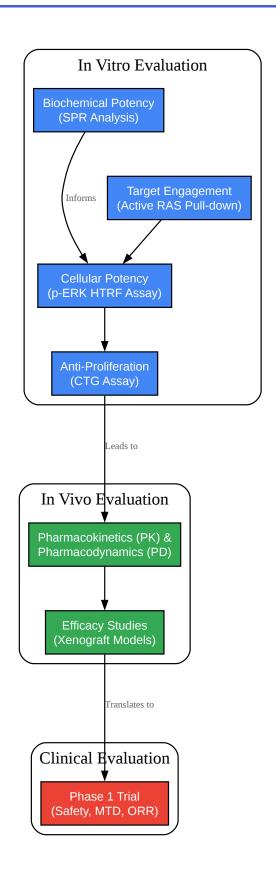
sensor surface.

Kinetic Analysis: The resulting sensorgrams were analyzed to calculate kinetic parameters,
 including the inactivation rate constant (k_inact_) and the inhibition constant (K_I_).[9]

Other Key Assays:

- HTRF (Homogeneous Time-Resolved Fluorescence) Assay: Utilized to measure the inhibition of downstream signaling by quantifying the levels of phosphorylated ERK1/2 (p-ERK).[9]
- CTG (CellTiter-Glo®) Luminescence Assay: Employed to assess the anti-proliferative effects of D3S-001 on various cancer cell lines.[9]
- ELISA (Enzyme-Linked Immunosorbent Assay): Used to measure the kinetics of KRAS
 G12C target engagement in cells.[9]
- Xenograft and Syngeneic Models: In vivo efficacy was evaluated in various models, including MIA PaCa-2 (pancreatic), SW837 (colorectal), and CT26 (syngeneic) tumor models, by monitoring tumor volume over time following oral administration of the drug.[3][9][12]





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Caption: Preclinical to Clinical Development Workflow for D3S-001.



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